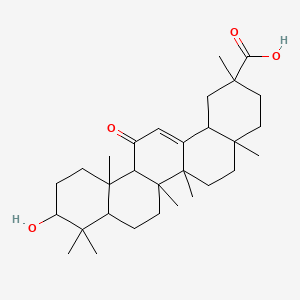
1-(3-Fluorobenzyl)piperidine
Descripción general
Descripción
“1-(3-Fluorobenzyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis Techniques
- Synthesis of Isotopomers : 4-(4-fluorobenzyl)piperidine and its derivatives have been synthesized using the Grignard reaction and catalytic H/D exchange, providing insights into isotope labeling methods in pharmaceuticals (Proszenyák et al., 2005).
Structural Analysis and Modification
- Structural Determination of Analogs : Analogues of 3,5-bis(2-fluorobenzylidene)-4-piperidone have been synthesized, with their molecular structures characterized using various techniques, including X-ray crystallography (Lagisetty et al., 2009).
- Derivative Synthesis for Monoamine Transporters : Substituted phenyl and heterocyclic derivatives of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues were synthesized, contributing to the understanding of their interactions with brain monoamine transporters (Kolhatkar et al., 2003).
Radiopharmaceutical Research
- Evaluation in Acetylcholinesterase Studies : 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of donepezil, was synthesized and evaluated for its suitability in acetylcholinesterase studies, highlighting its potential and limitations in radiopharmaceutical applications (Lee et al., 2000).
Chemical Reagent Development
- Preparation of Tetrahydrochromeno Derivatives : The preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was achieved, contributing to the development of chemical reagents for various applications (Duan-zhi, 2005).
Metabolism and Radiotracer Studies
- In Vitro Metabolism Studies : Acetylcholinesterase inhibitors containing 3-[(18)F]fluoromethylbenzyl- and 4-[(18)F]fluorobenzyl-piperidine moieties were studied for their metabolism, demonstrating the potential of in vitro methods in predicting in vivo metabolism of radiotracers (Lee et al., 2001).
Histone Deacetylase Inhibition
- Development of HDAC Inhibitors : Spiro[chromane-2,4′-piperidine] derivatives were prepared as novel histone deacetylase (HDAC) inhibitors, with evaluation of their in vitro antiproliferative activities and in vivo pharmacokinetics, underscoring their potential in antitumor applications (Thaler et al., 2012).
Biological and Antifungal Activities
- Antibacterial and Antifungal Activities : Syntheses and structural characterizations of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives were conducted, with evaluations of their antibacterial, antifungal, and DNA cleavage activities, contributing to the development of compounds with potential therapeutic applications (Binici et al., 2021).
Synthesis for Receptor Antagonists
- Stereoselective Synthesis for CCR3 Antagonists : A stereoselective synthesis of a CCR3 antagonist was described, employing key fragments like (S)-3-(4-fluorobenzyl)piperidine, demonstrating the utility of stereoselective processes in pharmaceutical development (Yue et al., 2006).
PET Imaging Studies
- Development of PET Radioligands : Novel PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for imaging NR2B NMDA receptors, highlighting the challenges and considerations in developing effective PET imaging agents (Labas et al., 2011).
Safety and Hazards
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “1-(3-Fluorobenzyl)piperidine” could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNLOSPRJQOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B7840811.png)


![4,4'-[Benzene-1,4-diylbis(methanediyloxy)]dianiline](/img/structure/B7840841.png)
![6-[(2-chlorobenzyl)amino]pyrimidine-4(3H)-thione](/img/structure/B7840845.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7840865.png)


![N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide](/img/structure/B7840891.png)
![8,8-dimethyl-5-(3-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840897.png)
![(E)-2-cyano-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B7840899.png)
